![molecular formula C18H18Cl2N4O2 B2882282 (2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone CAS No. 2195880-27-2](/img/structure/B2882282.png)

(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

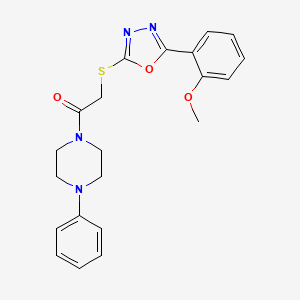

Description

This compound is a derivative of benzyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate . It has a molecular weight of 338.19 and is stored under an inert atmosphere at 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13Cl2N3O2/c16-12-11-7-4-8-20 (13 (11)19-14 (17)18-12)15 (21)22-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 . This code provides a standardized way to represent the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid and is stored at temperatures between 2-8°C . It has a molecular weight of 338.19 .Scientific Research Applications

Advanced Oxidation Processes (AOPs)

This compound, particularly the 2,4-dichlorophenoxyacetic acid (2,4-D) component, has been studied in the context of advanced oxidation processes (AOPs). These processes are used for the degradation of organic compounds that are toxic to human health and the environment . The use of 2,4-D has increased in recent decades, causing severe water contamination .

Herbicides

2,4-D is a synthetic plant hormone auxin employed in many crops including rice, wheat, sorghum, sugar cane, and corn to control wide leaf weeds . The indiscriminate use of pesticides can produce numerous damages to the environment .

Microbial Biodegradation

Microorganisms play a significant role in the degradation of 2,4-D, which is one of the main herbicides used in agricultural environments . The remediation processes carried out by microorganisms are advantageous to avoid the pollution of the environment as well as to safeguard the population health .

Environmental Impact Analysis

The environmental impact of 2,4-D, especially its persistence and recalcitrance, is a significant area of study. These compounds are resistant to being broken down through chemical processes because of the presence of a large number of halogens, nitro, or sulphonyl groups that act as substituents .

Fenton Oxidation

The compound has been studied in the context of Fenton oxidation, a process used for the treatment of wastewater . The results showed that the degradation efficiency of 2,4-DCP by PEG-nZVI@BC/H2O2 system was 92.94%, 1.68 times higher than that of nZVI/H2O2 system .

Safety and Hazards

Mechanism of Action

Target of Action

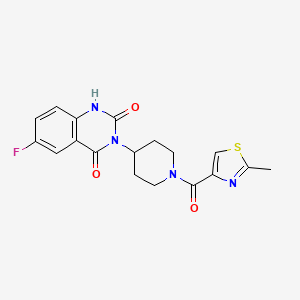

Compounds with similar structures have been reported to exhibit antitumor activities

Mode of Action

The exact mode of action of this compound is currently unknown. Based on its structural similarity to other antitumor compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to cell death

Biochemical Pathways

Given its potential antitumor activity, it may be involved in pathways related to cell proliferation and apoptosis

Result of Action

If it indeed exhibits antitumor activity, it may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells

properties

IUPAC Name |

(2,4-dichlorophenyl)-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N4O2/c19-13-3-4-14(15(20)10-13)17(25)24-5-1-2-12-11-21-18(22-16(12)24)23-6-8-26-9-7-23/h3-4,10-11H,1-2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBVXQWMWHXPJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)C(=O)C3=C(C=C(C=C3)Cl)Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-dichlorophenyl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)

![N-cyano-3-ethyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2882200.png)

![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)

![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)

![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)

![2-chloro-N-{1-[2-(dimethylamino)ethyl]-1H-indol-6-yl}pyridine-3-carboxamide](/img/structure/B2882208.png)

![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)

![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)

![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)

![5-bromo-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2882219.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride](/img/structure/B2882220.png)

![N-(4-ethoxyphenyl)-5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2882222.png)